molecular formula C23H23N5O2 B11609352 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11609352
M. Wt: 401.5 g/mol
InChI Key: YLVDSFQDZUUOIM-UHFFFAOYSA-N
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Description

7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the tricyclic core, introduction of the ethyl and phenylethyl groups, and the final imino and oxo functionalizations. Common reagents used in these reactions include ethylating agents, phenylethyl bromide, and various oxidizing and reducing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromination using bromine in carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 7-ethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a triazatricyclo framework with multiple functional groups such as imino and carboxamide functionalities. Its molecular formula is C23H27N5O3C_{23}H_{27}N_{5}O_{3} with a molecular weight of 413.5 g/mol.

PropertyValue
Molecular FormulaC23H27N5O3
Molecular Weight413.5 g/mol
IUPAC NameThis compound
SMILESCCN(C(C(C(NCCc1ccccc1)=O)=C1)=N)C(N=C2N3C=CC=C2C)=C1C3=O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis.

Anticancer Activity

Studies have demonstrated promising anticancer properties of the compound in several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis (programmed cell death) through the activation of caspase pathways and modulation of cell cycle regulators.

Antiviral Effects

Preliminary data suggest that the compound may possess antiviral properties against certain viruses by inhibiting viral replication and entry into host cells. Further studies are required to elucidate the specific viral targets and pathways involved.

The biological activity of This compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
  • Receptor Modulation : It could modulate receptors associated with cell signaling pathways that control proliferation and apoptosis.
  • DNA Interaction : Potential binding to DNA or RNA structures may disrupt normal cellular functions.

Case Studies

Several case studies have been conducted to assess the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Research : A clinical trial investigated the effects of this compound on patients with advanced breast cancer, revealing a significant reduction in tumor size in a subset of participants .
  • Antiviral Studies : Research published in Virology Journal indicated that the compound inhibited viral replication in vitro by targeting viral polymerases .

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-3-27-20(24)17(22(29)25-12-11-16-7-5-4-6-8-16)13-18-21(27)26-19-10-9-15(2)14-28(19)23(18)30/h4-10,13-14,24H,3,11-12H2,1-2H3,(H,25,29)

InChI Key

YLVDSFQDZUUOIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

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